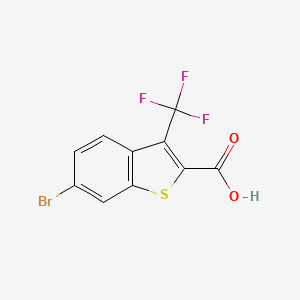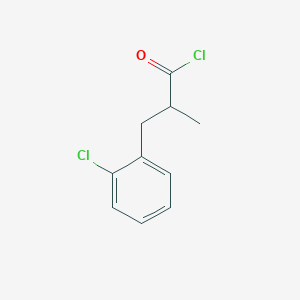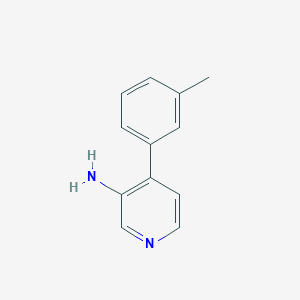
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a trifluoromethyl group, and a benzothiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-(trifluoromethyl)-1-benzothiophene, followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and carbon dioxide or carboxylating reagents under controlled temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under conditions like reflux or the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the benzothiophene core.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology and Medicine: This compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its derivatives are studied for their ability to interact with specific biological targets, making it a valuable scaffold in drug discovery.
Industry: In the materials science industry, the compound is used in the development of advanced materials, such as organic semiconductors and polymers. Its stability and electronic properties make it suitable for applications in electronic devices.
Mecanismo De Acción
The mechanism by which 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action may involve the inhibition of enzymes or receptors, modulation of signaling pathways, or interaction with DNA. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparación Con Compuestos Similares
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-4-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is unique due to the presence of the benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and suitability for specific applications.
Propiedades
Número CAS |
826995-54-4 |
|---|---|
Fórmula molecular |
C10H4BrF3O2S |
Peso molecular |
325.10 g/mol |
Nombre IUPAC |
6-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H4BrF3O2S/c11-4-1-2-5-6(3-4)17-8(9(15)16)7(5)10(12,13)14/h1-3H,(H,15,16) |
Clave InChI |
PJGAVVIJEDQBCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)SC(=C2C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)
![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)








![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)

